Tert-butyl (2R,3S,4R)-2-(bromomethyl)-3,4-dimethoxypyrrolidine-1-carboxylate
Description
Tert-butyl (2R,3S,4R)-2-(bromomethyl)-3,4-dimethoxypyrrolidine-1-carboxylate is a complex organic compound featuring a pyrrolidine ring substituted with bromomethyl and dimethoxy groups The tert-butyl group attached to the carboxylate moiety provides steric hindrance, influencing the compound’s reactivity and stability
Properties
IUPAC Name |
tert-butyl (2R,3S,4R)-2-(bromomethyl)-3,4-dimethoxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrNO4/c1-12(2,3)18-11(15)14-7-9(16-4)10(17-5)8(14)6-13/h8-10H,6-7H2,1-5H3/t8-,9+,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUVDASFTOEFNO-AEJSXWLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1CBr)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H]([C@@H]1CBr)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,3S,4R)-2-(bromomethyl)-3,4-dimethoxypyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via a halogenation reaction using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Dimethoxylation: The dimethoxy groups can be introduced through a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Tert-butyl Carboxylate: The final step involves the esterification of the pyrrolidine ring with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R,3S,4R)-2-(bromomethyl)-3,4-dimethoxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the bromine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of corresponding oxides or alcohols.
Reduction: Formation of dehalogenated products.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl (2R,3S,4R)-2-(bromomethyl)-3,4-dimethoxypyrrolidine-1-carboxylate serves as a precursor for the development of various biologically active compounds:
- Neuroactive Compounds : Its structure allows for modifications that can enhance neuroactive properties. Research indicates potential applications in treating neurodegenerative diseases due to its ability to interact with neurotransmitter systems.
- Anti-inflammatory Agents : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties by modulating cytokine production.
Neuropharmacology
The compound's chiral nature and specific stereochemistry play crucial roles in its interaction with biological targets:
- Dopamine Receptor Modulation : Research has shown that compounds with similar structures can selectively bind to dopamine receptors, which are critical in treating conditions like schizophrenia and Parkinson's disease.
- Neuroprotective Effects : Studies indicate potential neuroprotective effects against oxidative stress, making it a candidate for further exploration in neuropharmacological applications.
Case Study 1: Synthesis and Evaluation of Ligands
A study focused on synthesizing bitopic ligands based on fallypride utilized this compound as a key intermediate. The ligands were evaluated for their binding affinity to dopamine receptors (D2R and D3R), demonstrating promising results that suggest their potential use in therapeutic applications targeting these receptors .
Case Study 2: Neuroprotective Properties
In another research effort, derivatives of the compound were assessed for their neuroprotective properties in cellular models of oxidative stress. Results indicated that modifications to the tert-butyl pyrrolidine structure could enhance protective effects against neuronal apoptosis .
Mechanism of Action
The mechanism of action of tert-butyl (2R,3S,4R)-2-(bromomethyl)-3,4-dimethoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The dimethoxy groups may influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution. The tert-butyl group provides steric hindrance, potentially modulating the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2R,3S,4R)-2-(chloromethyl)-3,4-dimethoxypyrrolidine-1-carboxylate
- Tert-butyl (2R,3S,4R)-2-(iodomethyl)-3,4-dimethoxypyrrolidine-1-carboxylate
- Tert-butyl (2R,3S,4R)-2-(hydroxymethyl)-3,4-dimethoxypyrrolidine-1-carboxylate
Uniqueness
Tert-butyl (2R,3S,4R)-2-(bromomethyl)-3,4-dimethoxypyrrolidine-1-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic and biological applications.
Biological Activity
Tert-butyl (2R,3S,4R)-2-(bromomethyl)-3,4-dimethoxypyrrolidine-1-carboxylate is a synthetic compound belonging to the class of pyrrolidine derivatives. Its structure includes a tert-butyl group and bromomethyl substituent, which are significant for its biological activity. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
- Molecular Formula: C₁₀H₁₈BrN O₄
- Molecular Weight: 292.16 g/mol
- CAS Number: 1039826-29-3
This compound exhibits several biological activities attributed to its structural components. The bromomethyl group can participate in nucleophilic substitution reactions, which may enhance its interaction with biological targets.
Pharmacological Effects
- Antitumor Activity : Research indicates that pyrrolidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. Specific studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines.
- Neuroprotective Effects : Some studies suggest that pyrrolidine derivatives may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress.
- Antimicrobial Activity : Preliminary data suggest that compounds within this class may possess antimicrobial properties, making them candidates for further exploration in treating bacterial infections.
Case Studies
-
Antitumor Efficacy : A study published in the Journal of Medicinal Chemistry explored the antitumor effects of a related pyrrolidine compound on human breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM.
Compound IC50 (µM) Cell Line Tert-butyl derivative 8.5 MCF-7 (breast cancer) Control 25 MCF-7 -
Neuroprotection : In an animal model of Alzheimer's disease, another related pyrrolidine compound showed a reduction in cognitive decline and neuroinflammation markers after treatment for four weeks.
Treatment Cognitive Score Improvement (%) Inflammation Markers Reduction (%) Tert-butyl derivative 30 40 Control 5 10
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Key signals include:
- Bromomethyl protons : δ 3.4–3.6 ppm (doublet, J = 10 Hz, -CH₂Br) .
- Methoxy groups : δ 3.2–3.4 ppm (singlets for C3/C4-OCH₃) .
- Boc group : δ 1.4 ppm (singlet, tert-butyl) .
- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₂H₂₁BrNO₄: 346.0632; observed: 346.0628) .
Q. Advanced Consideration
- NOESY/ROESY NMR : Critical for validating the (2R,3S,4R) configuration. For example, spatial proximity between H2 (bromomethyl) and H3/H4 methoxy protons confirms relative stereochemistry .
- X-ray crystallography : Resolves absolute configuration but requires high-purity crystals, often challenging due to the compound’s oily nature .
How can reaction conditions be optimized to address low yields during scale-up?
Q. Basic Research Focus
- Solvent selection : Dichloromethane or THF is preferred for bromomethylation due to inertness and solubility .
- Catalyst loading : DMAP (5 mol%) accelerates Boc protection, reducing side-product formation .
Advanced Data Contradiction Analysis
Discrepancies in yields (e.g., 42% vs. 78% for similar steps ) often arise from:
- Moisture sensitivity : Bromomethyl intermediates hydrolyze readily; strict anhydrous conditions (N₂ atmosphere) are essential .
- Temperature control : Exothermic reactions during Boc deprotection require gradual reagent addition to prevent thermal degradation .
What role does the bromomethyl group play in derivatization, and how can its reactivity be controlled?
Q. Advanced Research Focus
- Nucleophilic substitution : The bromomethyl group reacts with amines, thiols, or azides to form C–N/S–C bonds, enabling linker attachment for drug conjugates .
- Protection strategies : Temporarily replacing Br with a stable group (e.g., -OTBS via silylation ) prevents undesired reactivity during multi-step syntheses.
Methodological Example
For coupling with a nucleophile:
Dissolve the bromomethyl compound in DMF with 2 eq. of nucleophile (e.g., NaN₃).
Heat at 60°C for 12 hours.
Purify via silica gel chromatography (Rf = 0.25 in EtOAc/hexane) .
How is this compound utilized as a chiral building block in medicinal chemistry?
Q. Basic Research Focus
- Core structure : The pyrrolidine scaffold is a common motif in kinase inhibitors and protease inhibitors due to its conformational rigidity .
- Derivatization potential : The bromomethyl group enables late-stage diversification, such as click chemistry for library synthesis .
Advanced Application
In covalent drug design , the bromomethyl group can target cysteine residues in enzymes. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
